
(3R)-pyrrolidin-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-pyrrolidin-3-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-pyrrolidin-3-amine;hydrochloride typically involves the reduction of pyrrolidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation. The resulting (3R)-pyrrolidin-3-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Types of Reactions:
Oxidation: (3R)-pyrrolidin-3-amine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: The compound can be reduced further to form more saturated amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
- Oxidation can yield imines or oxides.
- Reduction can produce more saturated amines.
- Substitution can result in various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(3R)-pyrrolidin-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R)-pyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
- Pyrrolidine
- (S)-pyrrolidin-3-amine
- ®-pyrrolidin-3-amine
Comparison: (3R)-pyrrolidin-3-amine;hydrochloride is unique due to its specific stereochemistry, which can influence its interaction with biological targets. Compared to its (S)-enantiomer, the (3R)-form may exhibit different pharmacological properties and efficacy. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C4H11ClN2 |
|---|---|
Poids moléculaire |
122.60 g/mol |
Nom IUPAC |
(3R)-pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H/t4-;/m1./s1 |
Clé InChI |
NPPLFOLRHWBLKV-PGMHMLKASA-N |
SMILES isomérique |
C1CNC[C@@H]1N.Cl |
SMILES canonique |
C1CNCC1N.Cl |
Numéros CAS associés |
116183-81-4 1217605-69-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


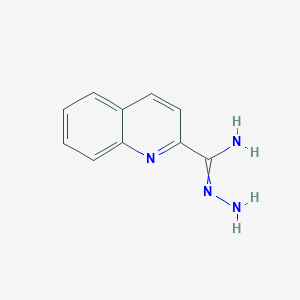
![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)

![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)
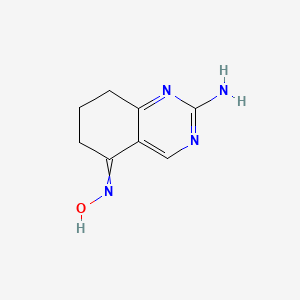
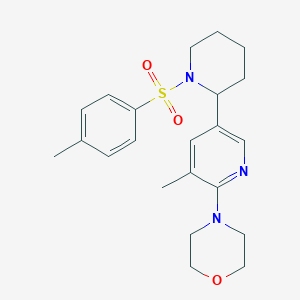
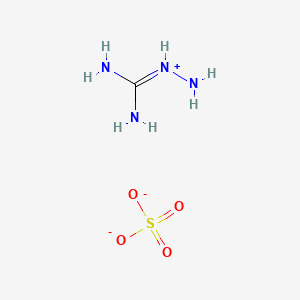
![{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine](/img/structure/B11821619.png)
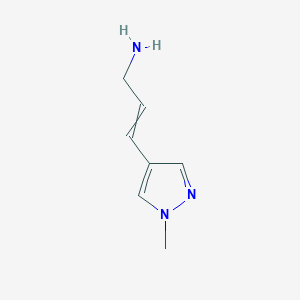
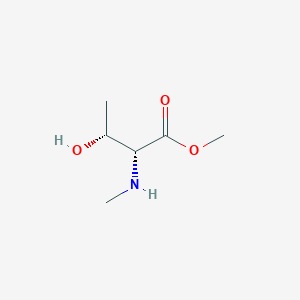

![rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine](/img/structure/B11821661.png)


